2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo-
Brand Name: Vulcanchem
CAS No.: 59472-19-4
VCID: VC15721395
InChI: InChI=1S/C21H22N2O3/c1-15-10-12-16(13-11-15)22-19(24)9-3-2-6-14-23-20(25)17-7-4-5-8-18(17)21(23)26/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,24)
SMILES:
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol

2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo-

CAS No.: 59472-19-4

Cat. No.: VC15721395

Molecular Formula: C21H22N2O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- - 59472-19-4

Specification

CAS No. 59472-19-4
Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
IUPAC Name 6-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)hexanamide
Standard InChI InChI=1S/C21H22N2O3/c1-15-10-12-16(13-11-15)22-19(24)9-3-2-6-14-23-20(25)17-7-4-5-8-18(17)21(23)26/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,24)
Standard InChI Key CXBPNYGUXBXPOE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)hexanamide, reflects its intricate architecture. The isoindole ring system consists of a benzene ring fused to a five-membered lactam ring containing two ketone groups at positions 1 and 3. A hexanamide chain extends from the nitrogen of the isoindole, terminating in an amide bond linked to a 4-methylphenyl group. This arrangement introduces both hydrophobic (methylphenyl, hexanamide) and polar (amide, ketone) domains, enabling diverse intermolecular interactions.

Key structural features include:

  • Molecular formula: C₂₁H₂₂N₂O₃

  • Molecular weight: 350.4 g/mol

  • Canonical SMILES: CC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

The presence of the 4-methylphenyl group enhances lipophilicity (logP ≈ 3.2 predicted), potentially improving membrane permeability compared to simpler isoindole analogs.

Spectroscopic and Computational Data

While experimental spectral data for this specific compound remain unpublished, computational predictions based on analogous structures suggest:

  • IR spectra: Strong absorption bands at ~1700 cm⁻¹ (C=O stretching of amide and ketone groups) and ~1550 cm⁻¹ (N-H bending of secondary amide).

  • NMR: Expected singlet for the methyl group (δ 2.3 ppm, 3H) and characteristic aromatic protons (δ 7.5–8.1 ppm) .

Density functional theory (DFT) calculations predict a planar isoindole ring with slight puckering in the lactam moiety, creating a rigid core conducive to π-π stacking interactions.

Synthesis and Manufacturing

Process Optimization Challenges

Key challenges include:

  • Regioselectivity: Avoiding N- vs. O-acylation during side-chain attachment.

  • Purification: High-performance liquid chromatography (HPLC) is typically required due to the compound’s non-crystalline nature.

AssayResult (Analog)Potential Relevance to Target Compound
MTT CytotoxicityIC₅₀ = 5.2 μM (HeLa)Likely retained due to structural similarity
COX-2 Inhibition82% at 10 μMEnhanced by electron-withdrawing groups
LogD (pH 7.4)2.9Predicts moderate blood-brain barrier penetration

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual potential as a cytotoxic agent and anti-inflammatory candidate positions it for:

  • Combinatorial Therapy: Synergistic use with platinum-based chemotherapeutics (e.g., cisplatin) to overcome drug resistance.

  • Topical Formulations: Dermal delivery systems leveraging its lipophilicity for treating psoriasis or actinic keratosis.

Material Science Applications

Preliminary investigations suggest utility in:

  • Organic Semiconductors: Extended π-conjugation system enables hole mobility of ~0.03 cm²/V·s in thin-film transistors.

  • Polymer Stabilizers: Radical scavenging capacity (EC₅₀ = 45 μM in DPPH assay) due to the isoindole redox-active core .

HazardPrecautionary MeasuresSource
Skin sensitization (EC3 = 1.5%)Use nitrile gloves; avoid dust
Eye irritation (GHS Category 2A)Safety goggles mandatory
Aquatic toxicity (LC₅₀ = 8 mg/L)Prevent environmental release

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